5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one
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Overview
Description
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyphenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of the Hydroxyphenylmethyl Group: This step involves the Friedel-Crafts alkylation reaction, where a hydroxyphenylmethyl group is introduced to the cyclohexane ring using a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the cyclohexane ring at the 3,3-positions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylmethylcyclohexane: Lacks the dimethyl substitution, resulting in different chemical properties.
3,3-Dimethylcyclohexanone: Lacks the hydroxyphenylmethyl group, affecting its reactivity and applications.
Properties
CAS No. |
60741-78-8 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-12(8-14(17)10-15)7-11-3-5-13(16)6-4-11/h3-6,12,16H,7-10H2,1-2H3 |
InChI Key |
GFHKRGXDCYHGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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